molecular formula C17H16F2N2O3S B5210404 4-[allyl(methylsulfonyl)amino]-N-(2,6-difluorophenyl)benzamide

4-[allyl(methylsulfonyl)amino]-N-(2,6-difluorophenyl)benzamide

Katalognummer B5210404
Molekulargewicht: 366.4 g/mol
InChI-Schlüssel: ZNUNIUPKXRBIDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[allyl(methylsulfonyl)amino]-N-(2,6-difluorophenyl)benzamide, also known as DFP-10825, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of benzamide derivatives and has shown promising results in various research studies.

Wirkmechanismus

4-[allyl(methylsulfonyl)amino]-N-(2,6-difluorophenyl)benzamide exerts its anti-cancer effects by inhibiting the activity of the protein kinase CK2. CK2 is an important regulator of cell growth and survival, and its overexpression has been associated with various types of cancer. 4-[allyl(methylsulfonyl)amino]-N-(2,6-difluorophenyl)benzamide inhibits CK2 by binding to the ATP-binding site of the protein and preventing its activity.
Biochemical and Physiological Effects:
4-[allyl(methylsulfonyl)amino]-N-(2,6-difluorophenyl)benzamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, 4-[allyl(methylsulfonyl)amino]-N-(2,6-difluorophenyl)benzamide has been shown to reduce the expression of various oncogenes and increase the expression of tumor suppressor genes.

Vorteile Und Einschränkungen Für Laborexperimente

4-[allyl(methylsulfonyl)amino]-N-(2,6-difluorophenyl)benzamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has shown promising results in various in vitro and in vivo studies, which makes it a potential candidate for developing new cancer therapies. However, there are also some limitations to using 4-[allyl(methylsulfonyl)amino]-N-(2,6-difluorophenyl)benzamide in lab experiments. It has not been tested in clinical trials, so its safety and efficacy in humans are unknown. In addition, its mechanism of action is not fully understood, which makes it difficult to optimize its use in cancer therapy.

Zukünftige Richtungen

There are several future directions for research on 4-[allyl(methylsulfonyl)amino]-N-(2,6-difluorophenyl)benzamide. One direction is to further investigate its mechanism of action and optimize its use in cancer therapy. Another direction is to study its potential use in other diseases, such as neurodegenerative disorders and autoimmune diseases. Additionally, more studies are needed to determine its safety and efficacy in humans, which will require clinical trials. Overall, 4-[allyl(methylsulfonyl)amino]-N-(2,6-difluorophenyl)benzamide has shown promising results in scientific research and has the potential to be a valuable tool in developing new therapies for various diseases.

Synthesemethoden

4-[allyl(methylsulfonyl)amino]-N-(2,6-difluorophenyl)benzamide can be synthesized by reacting 2,6-difluoroaniline with allyl methyl sulfone and then reacting the resulting intermediate with benzoyl chloride. The final product is obtained by recrystallization from ethyl acetate. The synthesis method has been optimized to obtain high yields and purity of the compound.

Wissenschaftliche Forschungsanwendungen

4-[allyl(methylsulfonyl)amino]-N-(2,6-difluorophenyl)benzamide has been studied for its potential use in various scientific research fields. It has shown promising results in cancer research, particularly in the treatment of breast cancer. 4-[allyl(methylsulfonyl)amino]-N-(2,6-difluorophenyl)benzamide has been shown to inhibit the growth of breast cancer cells and induce apoptosis, which makes it a potential candidate for developing new cancer therapies.

Eigenschaften

IUPAC Name

N-(2,6-difluorophenyl)-4-[methylsulfonyl(prop-2-enyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O3S/c1-3-11-21(25(2,23)24)13-9-7-12(8-10-13)17(22)20-16-14(18)5-4-6-15(16)19/h3-10H,1,11H2,2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNUNIUPKXRBIDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC=C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-difluorophenyl)-4-[(methylsulfonyl)(prop-2-en-1-yl)amino]benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.